![molecular formula C11H13N5O2 B14709446 Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate CAS No. 24129-28-0](/img/structure/B14709446.png)
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an azido group, a hydrazinylidene moiety, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate with sodium azide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form nitrogen-containing heterocycles, such as pyrazoles.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.
Cyclization Reactions: Reagents such as pentane-2,4-dione and bases like sodium ethoxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Cyclization Reactions: Formation of pyrazole derivatives.
Reduction Reactions: Formation of the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate involves its reactivity towards nucleophiles and electrophiles. The azido group is highly reactive and can undergo substitution or reduction reactions. The hydrazinylidene moiety can participate in cyclization reactions, leading to the formation of heterocyclic compounds. These reactions are facilitated by the electronic properties of the substituents and the reaction conditions employed .
Comparación Con Compuestos Similares
Ethyl azido[2-(4-methylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate: Similar structure but with a chloro group instead of an azido group.
Ethyl 2-azido-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Similar structure but with a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and potential for diverse chemical transformations.
Propiedades
Número CAS |
24129-28-0 |
|---|---|
Fórmula molecular |
C11H13N5O2 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 2-azido-2-[(4-methylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C11H13N5O2/c1-3-18-11(17)10(15-16-12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3 |
Clave InChI |
URLYWJRIVOTBAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




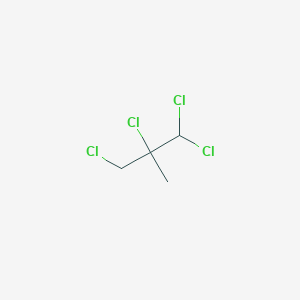
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)


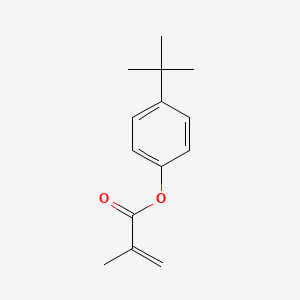
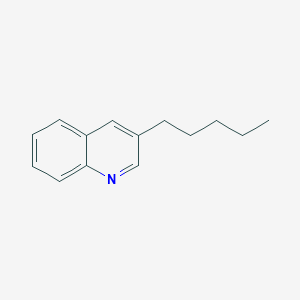
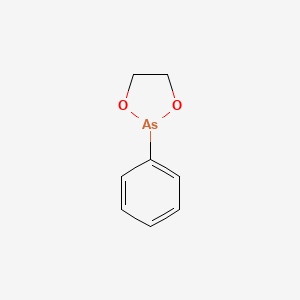
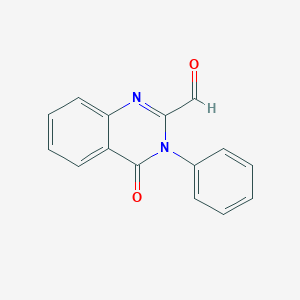
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
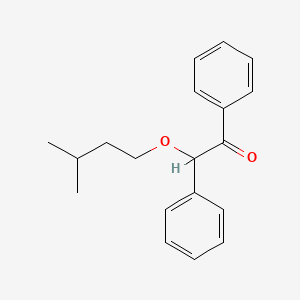
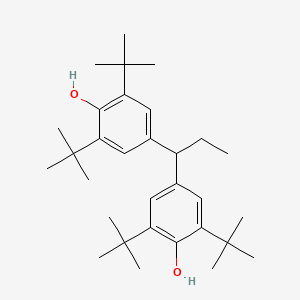
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
